Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside
Overview
Description
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes acetyl and benzylidene groups attached to a galactopyranoside backbone. Its distinct configuration makes it a valuable subject of study in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the galactopyranoside are protected using acetyl groups. This is usually achieved by reacting the galactopyranoside with acetic anhydride in the presence of a catalyst such as pyridine.
Formation of Benzylidene Acetal: The protected galactopyranoside is then reacted with benzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid to form the benzylidene acetal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled temperatures and pressures.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where acetyl or benzylidene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing acetyl or benzylidene groups.
Scientific Research Applications
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
- Methyl 2,3-DI-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl 2,3-DI-O-acetyl-4,6-O-(4-methoxybenzylidene)-alpha-D-galactopyranoside
Comparison:
- Structural Differences: While similar in having acetyl and benzylidene groups, the position and nature of these groups can vary, leading to differences in reactivity and applications.
- Uniqueness: Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-galactopyranoside is unique due to its specific configuration, which imparts distinct chemical properties and potential applications in various fields.
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aS)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14+,15+,16-,17?,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-DXVYANPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@@H]1OC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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